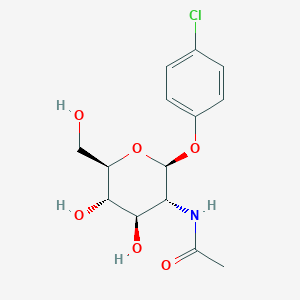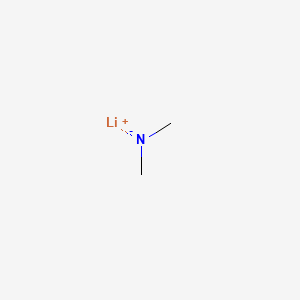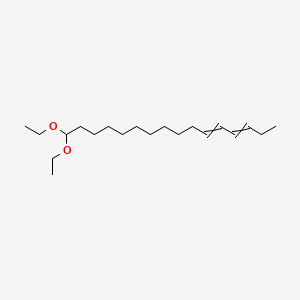
4-氯苯基 2-乙酰氨基-2-脱氧-β-D-吡喃葡萄糖苷
描述
4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a compound with the molecular formula C14H18ClNO6 and a molecular weight of 331.75 g/mol . It is a derivative of glucopyranoside, featuring a 4-chlorophenyl group and an acetamido group. This compound is extensively employed in the field of biomedicine due to its versatility in combating various afflictions, such as bacterial and viral infections, cancers, and inflammatory disorders.
科学研究应用
4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in glycosylation reactions.
Biology: It is used in studies involving carbohydrate-protein interactions and as a substrate for enzymatic assays.
Medicine: The compound is investigated for its potential therapeutic effects against bacterial and viral infections, cancers, and inflammatory disorders.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 4-chlorophenol with a protected glucosamine derivative, followed by deprotection steps. The reaction conditions often include the use of catalysts like silver triflate (AgOTf) and promoters such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale glycosylation reactions using automated synthesizers to ensure consistency and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
化学反应分析
Types of Reactions: 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or H2O2 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or thiols in aqueous solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
作用机制
The mechanism of action of 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as glycosidases, by mimicking the natural substrates of these enzymes. This inhibition can disrupt the normal metabolic processes of pathogens, leading to their elimination. Additionally, the compound’s structural features allow it to interact with cellular receptors, modulating immune responses and reducing inflammation.
相似化合物的比较
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside: This compound is used as a substrate in enzymatic assays and has similar structural features but with a nitro group instead of a chloro group.
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranoside: Another similar compound used in biochemical studies, differing in the sugar moiety.
Uniqueness: 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its chloro group, which imparts distinct chemical properties and biological activities. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound in research and therapeutic applications.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBWZDLYARDESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404672 | |
| Record name | F1361-0031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50730-05-7 | |
| Record name | F1361-0031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid](/img/structure/B1587570.png)












